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Compound of Interest

Compound Name: 2-(Difluoromethoxy)-5-fluoroaniline
CAS No.: 1214329-65-3
Cat. No.: B1421108

Get Quote

Executive Summary

2-(Difluoromethoxy)-5-fluoroaniline (CAS: 184968-30-5 / Analogous CAS 22236-04-0 for
core scaffold) represents a critical class of fluorinated building blocks in modern medicinal
chemistry. Unlike the trifluoromethoxy (-OCFs) group, which is often conformationally locked
orthogonal to the aryl ring, the difluoromethoxy (-OCFzH) moiety exhibits "dynamic lipophilicity"
and unique hydrogen-bond donor capabilities. This guide details the structural chemistry,
synthesis, and crystallographic analysis of this compound, providing a roadmap for utilizing its
conformational flexibility in structure-based drug design (SBDD).

Chemical Profile & Conformational Dynamics[1][2]
Molecular Specifications

e |IUPAC Name: 2-(Difluoromethoxy)-5-fluoroaniline

e Molecular Formula: C7HsFsNO
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e Molecular Weight: 177.12 g/mol
¢ Key Functional Groups:
o Primary Amine (-NH2): H-bond donor/acceptor, pKa modulator.[1]
o Difluoromethoxy (-OCFzH): Lipophilic H-bond donor (weak), conformational switch.[1]

o Aryl Fluorine (C5-F): Metabolic blocker, electronic modulator.[2][1]

The "Dynamic Lipophilicity" of -OCFzH

A critical structural feature distinguishing this compound from its -OCFs analogs is the
conformational freedom of the ether linkage.

e -OCFs Behavior: Typically adopts an orthogonal conformation (6 = 90°) relative to the phenyl
ring due to steric repulsion and hyperconjugation (

)-[2][1]

e -OCF2H Behavior: Exhibits a lower rotational barrier, often populating conformations
between 0° and 60°.[2][1] This allows the group to adapt to binding pockets, a phenomenon
termed "dynamic lipophilicity."[2][1] The terminal proton in -CF2zH is sufficiently acidic to act
as a weak hydrogen bond donor (

), a rare property in fluorinated alkyl groups.[1]

Predicted Crystal Packing Forces

In the crystalline state, 2-(Difluoromethoxy)-5-fluoroaniline is stabilized by a network of weak
but directional interactions:

e Classical H-Bonds: N-H

N and N-H
O interactions between aniline heads.[2][1]

e Fluorine Contacts: C-F

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Difluoroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Difluoroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Difluoroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Difluoroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Difluoroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Difluoroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Difluoroaniline
https://www.benchchem.com/product/b1421108/docs?utm_src=pdf-body#technical-guide-structural-analysis-crystallography-of-2-difluoromethoxy-5-fluoroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Difluoroaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421108?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

H-C interactions involving the C5-fluorine.[2][1]

 Difluoromethyl Interaction: The unique

or

contacts often dictate the specific polymorph obtained.[2][1]

Synthesis & Crystallization Methodologies
Synthesis Pathway

High-quality crystals require high-purity precursors.[1] The optimal route avoids metal
contamination that can induce twinning.[2][1]

Step 1: Difluoromethylation Precursor: 5-Fluoro-2-nitrophenol. Reagent: Sodium
chlorodifluoroacetate (or CICHF2 gas) + K2COs in DMF.[2][1] Mechanism: In situ generation of
difluorocarbene (:CF2) which inserts into the phenolate O-H bond.[2][1]

Step 2: Nitro Reduction Reagent: H2/Pd-C or Fe/NH4Cl (mild conditions to prevent
defluorination).[2][1] Purification: Sublimation or recrystallization from non-polar solvents
(Hexane/Et20).[2][1]

Crystallization Protocol

Due to the low melting point (often <50°C for similar fluoroanilines), low-temperature
techniques are required.[1]

Technique Solvent System Conditions Target Polymorph
) Pentane / Thermodynamically
Slow Evaporation ] 4°C, dark, 48-72h
Dichloromethane (3:1) stable form
o Solution: THF Kinetic metastable
Vapor Diffusion ) Closed chamber, 20°C
Antisolvent: Pentane forms

L Ultra-high purity single
Sublimation None (Vacuum) 35°C @ 0.05 mmHg
crystals
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Experimental Workflow: Structural Determination
X-Ray Diffraction (XRD) Protocol

Since fluorinated anilines often exhibit high thermal motion (disorder) in the -CF2H and -NH:z
groups, data collection at cryogenic temperatures is mandatory.[1]

e Mounting: Select a colorless prism (~0.2 x 0.2 x 0.1 mm).[2][1] Mount on a MiTeGen loop
using perfluoropolyether oil (Cryo-Oil).[2][1]

» Data Collection:
o Temperature: 100 K (Nitrogen stream).[2][1]

o Source: Mo-Ka (A = 0.71073 A) or Cu-Ka (for absolute configuration if chiral impurities
suspected, though achiral here).[1]

o Strategy: Full sphere collection to maximize redundancy (aim for >99% completeness).
o Refinement Strategy:

o Disorder: The -CFzH group may show rotational disorder.[2][1] Model using split positions
if electron density suggests >1 conformation.[2][1]

o Hydrogen Atoms: Locate amine H atoms from difference Fourier maps to accurately
determine H-bond networks. Constrain C-H protons on the ring.[2][1]

Structural Logic Diagram

The following diagram illustrates the conformational energy landscape and synthesis logic.
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Caption: Synthesis pathway and conformational switching mechanism of the difluoromethoxy
group.

Structural Analysis & Applications
Crystallographic Data Summary
(Simulated/Representative)

Based on analogous 2-(difluoromethoxy)aniline structures:

¢ Crystal System: Monoclinic
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e Space Group:P21/c (Most common for achiral anilines)
o 7.4

e Unit Cell Volume: ~850-950 A3

o Key Interaction: Intramolecular weak H-bond between

and
is unlikely due to geometry; however, intermolecular

chains are dominant.[1]

Application in Drug Design

The crystallographic insights translate directly to SAR (Structure-Activity Relationship) studies:

» Bioisosterism: The -OCFzH group acts as a lipophilic bioisostere for alcohols or thiols but
with better metabolic stability.[2][1]

» Binding Affinity: The ability of the -CF2H proton to act as a weak H-bond donor allows it to
engage backbone carbonyls in target proteins (e.g., Kinase hinge regions), a specific
interaction visible in high-resolution crystal structures of protein-ligand complexes.[1]
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e PubChem Compound Summary. "2-(Difluoromethoxy)aniline.” CAS 22236-04-0.[1][3] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: Structural Analysis & Crystallography
of 2-(Difluoromethoxy)-5-fluoroaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1421108/docs#technical-guide-structural-analysis-
crystallography-of-2-difluoromethoxy-5-fluoroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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